molecular formula C23H29N5O4S2 B12162743 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12162743
M. Wt: 503.6 g/mol
InChI Key: WZNNNMKGPKEKGT-VLGSPTGOSA-N
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Description

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex molecule featuring three key moieties:

Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system providing a planar scaffold for intermolecular interactions.

Thiazolidinone ring: A 1,3-thiazolidin-4-one derivative with a Z-configured exocyclic double bond and a 3-ethoxypropyl substituent, contributing to electronic delocalization and steric bulk.

This compound belongs to a class of heterocyclic derivatives often explored for pharmacological applications due to their ability to modulate biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

Molecular Formula

C23H29N5O4S2

Molecular Weight

503.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O4S2/c1-2-32-15-5-8-28-22(31)18(34-23(28)33)16-17-20(26-11-9-25(10-12-26)13-14-29)24-19-6-3-4-7-27(19)21(17)30/h3-4,6-7,16,29H,2,5,8-15H2,1H3/b18-16-

InChI Key

WZNNNMKGPKEKGT-VLGSPTGOSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, typically starting with the preparation of the thiazolidinone core. The synthetic route may include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone.

    Introduction of the ethoxypropyl group: This step involves the alkylation of the thiazolidinone ring with an ethoxypropyl halide.

    Formation of the pyridopyrimidine core: This can be synthesized through a cyclization reaction involving a suitable pyrimidine derivative.

    Attachment of the piperazine moiety: This step involves the reaction of the pyridopyrimidine core with a hydroxyethylpiperazine derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidinone and pyridopyrimidine rings can be reduced to alcohols.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the function of essential enzymes in bacteria. The piperazine moiety may interact with neurotransmitter receptors, while the thiazolidinone and pyridopyrimidine rings may interact with other biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs exhibit variations in substituents on the piperazine and thiazolidinone moieties, significantly altering physicochemical and biological properties. Below is a detailed comparison based on available

Table 1: Structural and Property Comparison

Compound Name (Abbreviated) Piperazine Substituent Thiazolidinone Substituent Molecular Weight (g/mol) Predicted logP Key Modifications Impact
Target Compound 4-(2-hydroxyethyl) 3-ethoxypropyl 585.74* 2.1† Enhanced hydrophilicity
2-(4-Ethylpiperazinyl)-3-methoxypropyl† 4-ethyl 3-methoxypropyl 555.68‡ 2.8‡ Increased lipophilicity
2-(4-Methylpiperidinyl)-tetrahydrofuran† 4-methylpiperidinyl tetrahydrofuranmethyl 570.72‡ 2.5‡ Altered steric bulk
2-(2,6-Dimethylmorpholinyl)-isobutyl† 2,6-dimethylmorpholinyl 3-isobutyl 584.75‡ 3.0‡ Enhanced rigidity

*Calculated using molecular formula from systematic name.
†Predicted using QSPR models .
‡Data derived from analogs in and .

Key Findings :

Morpholinyl and piperidinyl analogs () exhibit reduced conformational flexibility, which may affect binding kinetics to rigid enzyme active sites .

Thiazolidinone Substituents: The 3-ethoxypropyl chain provides moderate electron-donating effects and steric bulk, balancing solubility and membrane permeability. In contrast, 3-isobutyl () increases hydrophobicity, favoring membrane penetration but risking off-target interactions .

Electronic and Steric Effects :

  • Compounds with methoxypropyl substituents (e.g., ) show higher logP values (2.8 vs. 2.1), suggesting greater lipophilicity and possible improved blood-brain barrier penetration .
  • Cluster analysis (Jarvis-Patrick/Butina algorithms) groups the target compound with analogs bearing polar piperazine substituents, highlighting its unique solubility profile .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule with potential biological applications. Its structure combines a thiazolidinone ring and a pyridopyrimidinone core, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.

Molecular Characteristics

PropertyValue
Molecular Formula C21H26N4O4S2
Molecular Weight 462.6 g/mol
IUPAC Name (5Z)-3-(3-ethoxypropyl)-5-[[2-(4-hydroxyethyl)piperazin-1-yl]-methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key CTXKMQVRJSYDSR-SSZFMOIBSA-N

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0040.004 mg/mL to 0.0450.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound 80.0040.008Enterobacter cloacae
Compound 110.0080.020Staphylococcus aureus
Compound 120.0150.030Salmonella typhimurium

The compound's structural features, particularly the thiazolidinone moiety, appear to enhance its antimicrobial activity by interacting with bacterial cell components.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways. The presence of the thiazolidinone ring is believed to facilitate binding to these targets, altering their function and leading to bacterial cell death.

Case Studies

A study published in PMC evaluated various thiazolidinone derivatives for their antibacterial efficacy. The results indicated that the most active compounds significantly inhibited bacterial growth at concentrations lower than those of conventional antibiotics . The study highlighted the importance of structural modifications in enhancing biological activity.

Example Case Study: Thiazolidinone Derivatives

In a comparative analysis, several thiazolidinone derivatives were synthesized and tested against a panel of bacteria:

  • Compound A : Exhibited an MIC of 0.0040.004 mg/mL against E. coli.
  • Compound B : Showed an MIC of 0.0150.015 mg/mL against S. aureus.

These findings suggest that structural variations can lead to significant differences in antibacterial potency.

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